1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-allyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as N-(3,4-dichlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide, is the A3 adenosine receptor (AR) . The A3 AR is a G protein-coupled receptor involved in various physiological and pathological processes. It plays a significant role in inflammation, cancer, and other diseases .
Mode of Action
This compound acts as an allosteric modulator of the A3 AR . Allosteric modulators are ligands that alter the affinity or intrinsic activity of orthosteric ligands by interacting with a distinctly different binding site on the receptor . This compound enhances the efficacy of the A3 AR agonist and adenosine, while slightly reducing their potency .
Biochemical Pathways
The compound’s interaction with the A3 AR affects the adenosine signaling pathway. Adenosine is a potent biological mediator, and its signaling is involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune responses .
Pharmacokinetics
It’s reasonable to hypothesize that it may follow a similar metabolic fate as related compounds, primarily through hydrolysis of the ester bond .
Result of Action
The modulation of the A3 AR by this compound results in enhanced agonist efficacy, leading to amplified adenosine signaling. This can have various downstream effects depending on the specific physiological context, potentially influencing processes such as inflammation and neurotransmission .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-2-7-19-8-3-4-11(15(19)21)14(20)18-10-5-6-12(16)13(17)9-10/h2-6,8-9H,1,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMYHFNBTAKALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.